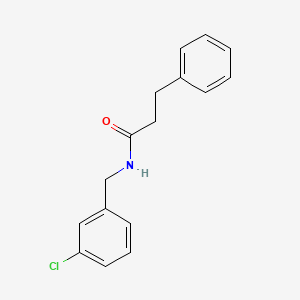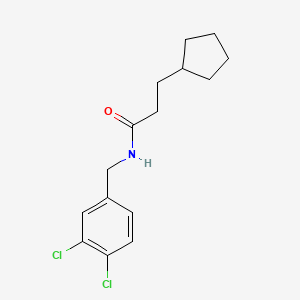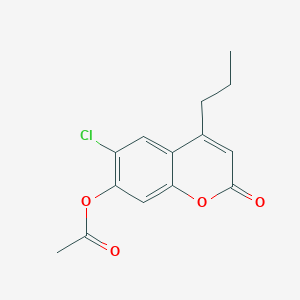![molecular formula C13H7N3O5S B5786151 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)
4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde involves the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The compound has also been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde have been studied extensively. The compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, the compound has been found to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde in lab experiments is its potential as a fluorescent probe for the detection of thiols in biological samples. The compound is also relatively easy to synthesize and has shown good yield in various methods. However, one of the limitations of using this compound is its potential toxicity upon exposure to light, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde. One of the potential directions is the development of new methods for the synthesis of the compound with improved yield and purity. Another direction is the study of the compound's potential as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, the compound's potential as a fluorescent probe for the detection of thiols in biological samples can be further explored. Finally, the compound's potential as a new antibiotic can be studied in more detail to develop new drugs for the treatment of bacterial infections.
Conclusion:
In conclusion, 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde is a chemical compound that has shown potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While the compound has shown several advantages for lab experiments, it also has limitations that need to be considered. Finally, there are several future directions for the study of this compound, which can lead to the development of new drugs and technologies in different fields.
Synthesis Methods
The synthesis of 4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde has been achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 4-chloro-3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired product in good yield.
Scientific Research Applications
4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde has been studied for its potential applications in different fields. The compound has been found to exhibit antimicrobial activity against various bacterial strains. It has also shown potential as a fluorescent probe for the detection of thiols in biological samples. Moreover, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-7-8-3-4-11(9(6-8)16(18)19)22-13-15-14-12(21-13)10-2-1-5-20-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFJKGCADGIZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitrobenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)




